molecular formula C12H15N3O2 B7866109 tert-butyl 5-amino-1H-indazole-3-carboxylate

tert-butyl 5-amino-1H-indazole-3-carboxylate

Cat. No.: B7866109
M. Wt: 233.27 g/mol
InChI Key: AFMJSXKKHRKDHZ-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group at the 5-position and a tert-butyl ester group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine, followed by esterification with tert-butyl alcohol. The reaction conditions typically involve the use of a catalyst such as copper acetate and an oxidizing agent like oxygen .

Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted indazoles and their derivatives .

Scientific Research Applications

1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various indazole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in biological processes.

    Medicine: Indazole derivatives are investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester can be compared with other indazole derivatives such as:

The uniqueness of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-amino-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)10-8-6-7(13)4-5-9(8)14-15-10/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJSXKKHRKDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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